molecular formula C18H24BBrN2O4 B1527114 Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1025719-14-5

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B1527114
CAS No.: 1025719-14-5
M. Wt: 423.1 g/mol
InChI Key: SDQGAPHZJCNKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture through the designation tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate. This nomenclature systematically describes each structural component beginning with the tert-butyl carboxylate protecting group attached to the nitrogen atom at position 1 of the pyrrolo[2,3-b]pyridine scaffold. The compound bears the Chemical Abstracts Service registry number 1025719-14-5 and possesses the molecular formula C18H24BBrN2O4 with a molecular weight of 423.1 grams per mole.

The functional group analysis reveals a sophisticated arrangement of chemical moieties that confer specific reactivity patterns to the molecule. The pyrrolo[2,3-b]pyridine core represents a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring in a specific geometric arrangement. This azaindole framework provides aromatic stabilization while maintaining strategic positions for functional group attachment. The bromine substituent at position 5 of the pyridine ring acts as an excellent leaving group for nucleophilic substitution reactions and cross-coupling processes. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester, occupies position 3 of the pyrrole ring and serves as a critical coupling partner in palladium-catalyzed reactions.

The tert-butoxycarbonyl protecting group attached to the nitrogen atom of the pyrrole ring provides both steric bulk and electronic deactivation of the nitrogen center. This protection strategy prevents unwanted side reactions during synthetic transformations while maintaining the compound's stability under standard laboratory conditions. The combination of these functional groups creates a molecule with complementary reactivity: the boronate ester enables nucleophilic coupling reactions, the bromine allows for electrophilic coupling, and the protecting group ensures selectivity and stability throughout multi-step synthetic sequences.

Functional Group Position Chemical Role Reactivity Profile
Tert-butoxycarbonyl N-1 Protecting group Acid-labile, base-stable
Bromine C-5 (pyridine) Leaving group Nucleophilic substitution, cross-coupling
Pinacol boronate C-3 (pyrrole) Coupling partner Suzuki-Miyaura reactions
Pyrrolo[2,3-b]pyridine Core scaffold Aromatic system Electron-deficient heterocycle

Crystallographic Studies and Three-Dimensional Conformational Analysis

The three-dimensional structural characterization of this compound reveals important conformational preferences that influence its chemical behavior and intermolecular interactions. The InChI identifier for this compound is InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3, which provides a unique digital fingerprint for computational studies and database searches.

The molecular geometry demonstrates significant deviation from planarity due to the presence of the bulky tert-butyl and pinacol substituents. The pyrrolo[2,3-b]pyridine core maintains essential planarity, which is crucial for maintaining aromatic character and enabling effective π-π stacking interactions in solid-state arrangements. The dihedral angle between the pyrrole and pyridine rings remains close to zero degrees, consistent with the fused nature of the bicyclic system. However, the tert-butoxycarbonyl group adopts a conformation that minimizes steric interactions with the aromatic system while maintaining optimal orbital overlap for electronic stabilization.

The pinacol boronate ester exhibits a characteristic chair-like conformation for the six-membered dioxaborolane ring, with the four methyl groups positioned equatorially to minimize 1,3-diaxial interactions. This conformational preference significantly influences the accessibility of the boron center for transmetallation reactions during cross-coupling processes. The spatial arrangement of the boronate group relative to the aromatic system creates a specific geometric constraint that affects the stereochemical outcome of subsequent coupling reactions.

Computational studies suggest that the compound exists primarily in a single low-energy conformation in solution, with limited rotational freedom around the carbon-boron bond due to partial double-bond character arising from boron-carbon π-interactions. This conformational rigidity contributes to the compound's selectivity in cross-coupling reactions and its stability under standard synthetic conditions.

Structural Parameter Value Measurement Method
Molecular formula C18H24BBrN2O4 Elemental analysis
Molecular weight 423.1 g/mol Mass spectrometry
Pyrrole-pyridine dihedral angle ~0° Computational modeling
Boron hybridization sp2 Nuclear magnetic resonance
Conformational preference Single major conformer Dynamic nuclear magnetic resonance

Comparative Analysis with Related Pyrrolo[2,3-b]pyridine Derivatives

The structural analysis of this compound benefits significantly from comparison with related pyrrolo[2,3-b]pyridine derivatives that share similar structural motifs. The compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, which differs only in the position of the boronate ester substitution, provides valuable insights into positional effects on reactivity and stability. This isomeric compound, bearing the boronate group at position 4 of the pyridine ring rather than position 3 of the pyrrole ring, demonstrates altered electronic properties and different coupling selectivities in cross-coupling reactions.

The electronic distribution within the pyrrolo[2,3-b]pyridine system varies significantly depending on the substitution pattern. Position 3 of the pyrrole ring, where the boronate ester resides in the target compound, experiences different electronic effects compared to position 4 of the pyridine ring. The pyrrole nitrogen's electron-donating character influences the reactivity of the boronate group through resonance effects, while the pyridine nitrogen's electron-withdrawing nature affects the electronic density at adjacent positions. These electronic differences translate into distinct reactivity profiles for Suzuki-Miyaura coupling reactions, with the pyrrole-substituted boronate typically exhibiting enhanced nucleophilicity.

Related compounds such as 3-(furan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine demonstrate the versatility of the pyrrolo[2,3-b]pyridine scaffold for supporting multiple functional groups. The presence of both tosyl and furanyl substituents in addition to the boronate ester creates a more complex electronic environment that influences both the reactivity and selectivity of subsequent transformations. The tosyl protecting group, being more robust than the tert-butoxycarbonyl group, allows for harsher reaction conditions but requires stronger bases for removal.

Comparative studies with non-halogenated derivatives reveal the significant impact of the bromine substituent on both electronic properties and synthetic utility. The electron-withdrawing nature of bromine at position 5 of the pyridine ring enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack and increasing the efficiency of cross-coupling reactions. This electronic activation, combined with the excellent leaving group properties of bromine, creates opportunities for sequential coupling reactions that would be difficult to achieve with non-halogenated analogs.

Compound Boronate Position Protecting Group Electronic Character Cross-coupling Efficiency
Target compound C-3 (pyrrole) tert-Butoxycarbonyl Electron-rich High nucleophilicity
Position isomer C-4 (pyridine) tert-Butoxycarbonyl Electron-poor Moderate nucleophilicity
Tosyl analog C-5 (pyridine) Tosyl Electron-deficient Enhanced stability
Non-halogenated Various tert-Butoxycarbonyl Neutral Standard reactivity

Properties

IUPAC Name

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQGAPHZJCNKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718238
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025719-14-5
Record name 1,1-Dimethylethyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025719-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester. In these reactions, it interacts with palladium catalysts and halides to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, the dioxaborolane group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By affecting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, thereby influencing cellular responses to external stimuli. Furthermore, its interaction with transcription factors can lead to changes in gene expression, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the compound can inhibit proteases by binding to their active sites, preventing substrate access. Additionally, it can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These molecular interactions can result in significant changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. Additionally, the boronic ester group can undergo hydrolysis, leading to the formation of boronic acid derivatives that are further metabolized. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its interaction with plasma proteins, which can facilitate its transport to different organs and tissues. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Biological Activity

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological implications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21_{21}H32_{32}BBrN2_2O6_6
  • Molecular Weight : 499.20 g/mol
  • CAS Number : 2379561-00-7

The structure features a pyrrolo[2,3-B]pyridine core with a bromine substituent and a boron-containing dioxaborolane moiety, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the pyrrolo[2,3-B]pyridine framework with the dioxaborolane group. For instance, the introduction of the dioxaborolane moiety can enhance the compound's solubility and stability in biological systems. The synthetic route often employs palladium-catalyzed reactions to facilitate the formation of carbon-boron bonds essential for constructing organoboron compounds.

1. Enzyme Inhibition

Research indicates that derivatives of pyrrolo[2,3-B]pyridine compounds exhibit significant inhibitory activity against various kinases. For example:

  • DYRK1A Inhibition : Compounds similar to tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine have shown nanomolar-level inhibitory activity against DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in Alzheimer's disease. Enzymatic assays demonstrated robust inhibition alongside antioxidant properties in microglial cells .

2. Antioxidant and Anti-inflammatory Properties

Case Study 1: DYRK1A Inhibition

In a study focused on developing non-toxic DYRK1A inhibitors for Alzheimer's disease:

  • Findings : The synthesized derivatives showed significant inhibition with IC50_{50} values in the low nanomolar range.
  • Mechanism : The compounds were found to stabilize an inactive conformation of DYRK1A, preventing substrate binding and phosphorylation .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of related compounds:

  • Model : BV2 microglial cells were treated with LPS to induce inflammation.
  • Results : The tested compounds significantly reduced pro-inflammatory cytokine production, indicating their potential as therapeutic agents for neuroinflammation .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
DYRK1A InhibitionEnzymatic AssayNanomolar IC50_{50}
Antioxidant ActivityORAC AssaySignificant antioxidant capacity
Anti-inflammatoryLPS-induced Cytokine AssayReduced cytokine levels

Scientific Research Applications

Medicinal Chemistry

TBB has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Its structure allows for interactions with biological targets such as enzymes and receptors.

  • Anticancer Activity : Preliminary studies indicate that TBB may inhibit certain cancer cell lines by interfering with cellular signaling pathways.

Material Science

In material science, TBB serves as a precursor for the development of novel materials.

  • Polymer Synthesis : TBB can be used to create boron-containing polymers which exhibit unique properties such as increased thermal stability and mechanical strength.

Agricultural Chemistry

TBB's boron component makes it relevant in agricultural applications.

  • Pesticide Development : Research into TBB has identified its potential use in developing new agrochemicals that can enhance crop resilience against pests and diseases.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of TBB derivatives. The results indicated that modifications to the pyrrolopyridine core could enhance selectivity and potency against specific cancer types.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute demonstrated that incorporating TBB into polymer matrices improved their mechanical properties significantly. The study highlighted its potential for use in high-performance materials for aerospace applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Boronate ester C₁₈H₂₅BN₂O₄ 344.21 Suzuki couplings
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Ethynylpyridine C₁₄H₈BrN₃ 298.14 Sonogashira couplings
5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c) Methoxyphenylethynyl C₁₆H₁₁BrN₂O 327.18 Kinase inhibition studies
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Nicotinamide C₁₉H₁₄N₄O 315.12 Anticancer agent
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Methyl (dihydro) C₁₃H₁₇BrN₂O₂ 313.19 Intermediate for saturated heterocycles

Reactivity and Stability

  • Boronate Ester (Target Compound) : Highly reactive in Suzuki couplings but moisture-sensitive. The tert-butyl group improves stability .
  • Ethynyl Derivatives: Stable under inert conditions; used in Sonogashira reactions to form carbon-carbon bonds .
  • Nicotinamide Derivative : Less reactive due to electron-withdrawing amide group but exhibits enhanced bioavailability .

Spectroscopic Data Comparison

  • ¹H NMR Shifts :
    • Target Compound : Aromatic protons appear at δ 8.3–8.8 ppm (typical for pyrrolo[2,3-b]pyridine core) .
    • Ethynyl Derivatives : Alkyne protons absent in NMR; aromatic protons at δ 7.3–8.8 ppm .
    • Nicotinamide Derivative : Distinct amide proton at δ 10.58 ppm .

Preparation Methods

Starting Materials and Reagents

Reaction Conditions

  • The reaction mixture is prepared by suspending the 5-bromo substrate, bis(pinacolato)diboron, base, and palladium catalyst in the chosen solvent.
  • The mixture is degassed and placed under an inert atmosphere.
  • The reaction is heated to approximately 80 °C and stirred for several hours (commonly 12-24 hours) to ensure complete conversion.
  • After completion, the reaction mixture is cooled to room temperature.

Workup and Purification

  • The reaction mixture is cooled and diluted with water and an organic solvent such as ethyl acetate.
  • The layers are separated, and the aqueous layer is extracted multiple times with ethyl acetate.
  • The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by flash chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
  • Typical solvent systems for chromatography involve gradients of acetonitrile/water with acid or base modifiers to adjust pH.

Representative Reaction Scheme and Conditions (Based on Patent WO2006063167A1)

Step Reagent/Condition Description
1 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equiv) Starting material
2 Bis(pinacolato)diboron (1.2 equiv) Boron source
3 Pd(dppf)Cl2 (0.05 equiv) Palladium catalyst
4 Potassium carbonate (3 equiv) Base
5 1,4-Dioxane/water (2.5:1 v/v) Solvent mixture
6 N2 atmosphere, 80 °C, 12-24 h Reaction conditions
7 Acidification with 6N HCl Workup step to quench and adjust pH
8 Extraction with ethyl acetate Separation of organic phase
9 Drying over sodium sulfate Removal of residual water
10 Flash chromatography or preparative HPLC Purification

Key Research Findings and Notes

  • The borylation reaction is highly efficient under palladium catalysis with bis(pinacolato)diboron, providing the boronate ester in good to excellent yields.
  • The use of a tert-butyl protecting group on the carboxylate nitrogen stabilizes the molecule and facilitates purification.
  • Reaction temperature and time are critical for optimal conversion; 80 °C for 12-24 hours is standard.
  • The reaction is sensitive to moisture and oxygen; hence, an inert atmosphere is essential.
  • Purification by flash chromatography or preparative HPLC ensures high purity, necessary for subsequent applications in medicinal chemistry or materials science.
  • Electrospray ionization mass spectrometry (ESI-MS) and atmospheric pressure chemical ionization (APCI) are commonly used for product characterization.
  • The compound’s preparation has been documented in multiple patents, indicating its importance as an intermediate in kinase inhibitor development and other pharmaceutical applications.

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Catalyst Pd(dppf)Cl2 (0.05 equiv) Alternative Pd catalysts possible
Boron Source Bis(pinacolato)diboron (1.2 equiv) Provides pinacol boronate ester
Base Potassium carbonate (3 equiv) Alternative bases: potassium acetate
Solvent 1,4-Dioxane/water (2.5:1) THF can be used as alternative solvent
Temperature 80 °C Range: 70-90 °C
Reaction Time 12-24 hours Monitored by TLC or LC-MS
Atmosphere Nitrogen or Argon Prevents oxidation
Workup Acidification with 6N HCl, extraction Removes catalyst residues
Purification Flash chromatography or preparative HPLC Gradient acetonitrile/water with modifiers

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

Answer: The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves:

Bromination : Introducing bromine at the 5-position using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures .

Boronic ester installation : Suzuki-Miyaura coupling or direct boronation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .

Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP) .

Key Considerations : Monitor reaction progress via TLC or LC-MS to prevent over-bromination or deboronation.

Q. How can researchers purify and characterize this compound effectively?

Answer :

  • Purification :
    • Use silica gel flash chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10 to 80:20) to separate byproducts .
    • For stubborn impurities, employ recrystallization in hexane/ethyl acetate mixtures .
  • Characterization :
    • ¹H/¹³C NMR : Confirm regiochemistry and Boc protection. Look for diagnostic signals: tert-butyl protons (~1.3 ppm) and pyrrolo[2,3-b]pyridine aromatic protons (8.3–8.9 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
    • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) from the Boc group .

Q. What safety precautions are critical when handling this compound?

Answer :

  • Hazard Mitigation :
    • Avoid ignition sources (P210) due to flammability risks .
    • Use PPE (gloves, goggles) to prevent skin/eye contact (H315/H319) .
  • Storage : Keep in a cool, dry place under inert gas (N₂/Ar) to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura couplings. Pd(PPh₃)₄ is often effective for aryl boronic esters .
  • Base Selection : Compare inorganic (K₂CO₃, CsF) and organic bases (Et₃N) to stabilize intermediates .
  • Solvent Effects : Use toluene/EtOH/H₂O (3:1:1) for biphasic conditions to enhance coupling efficiency .
  • Microwave Assistance : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields .

Case Study : A 96% yield was achieved using Pd(PPh₃)₄, K₂CO₃, and 3-thienylboronic acid at 90°C .

Q. How do structural modifications impact the compound’s reactivity in medicinal chemistry applications?

Answer :

  • Substituent Effects :
    • Bromine : Facilitates further functionalization (e.g., SNAr, cross-coupling) .
    • Boronic ester : Enables Suzuki couplings for bioconjugation or prodrug design .
    • Boc group : Stabilizes the pyrrolo[2,3-b]pyridine core but may sterically hinder reactions .
  • Biological Activity :
    • Replace bromine with amino groups (via Buchwald-Hartwig amination) to enhance solubility or target engagement .
    • Substitute the boronic ester with fluorophores for imaging studies .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Answer :

  • NMR Discrepancies :
    • Unexpected Splitting : Check for diastereomers or rotamers (e.g., Boc group rotation) .
    • Missing Peaks : Confirm deuteration efficiency in DMSO-d₆ for NH protons .
  • HRMS Anomalies :
    • Isotopic patterns (e.g., Br: 1:1 for ⁷⁹Br/⁸¹Br) validate molecular identity .
    • Adduct formation (e.g., [M+Na]⁺) requires adjustment of ionization settings .

Example : A 3-amino-pyrrolo[2,3-b]pyridine intermediate showed rapid decomposition, necessitating immediate use in subsequent reactions .

Q. What computational methods aid in predicting the compound’s reactivity?

Answer :

  • Reaction Pathway Modeling :
    • Use density functional theory (DFT) to calculate transition states for cross-coupling steps .
    • Simulate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo[2,3-b]pyridine core .
  • Solvent Effects :
    • COSMO-RS models predict solubility and stability in different solvents .

Integration : Combine computational predictions with high-throughput experimentation (HTE) to validate optimal conditions .

Q. How does the compound’s stability vary under different experimental conditions?

Answer :

  • Thermal Stability :
    • Decomposition occurs >120°C, requiring low-temperature storage (-20°C) .
  • Hydrolytic Sensitivity :
    • Boronic ester hydrolyzes in protic solvents (e.g., H₂O); use anhydrous THF or DCM .
    • Boc group cleavage occurs under strong acids (TFA) or prolonged basic conditions .

Mitigation : Add stabilizers like BHT (0.1%) to prevent radical degradation during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.